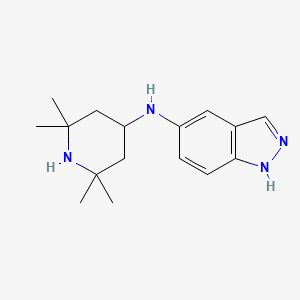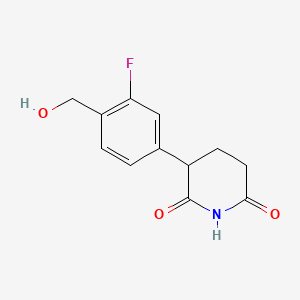
3-(3-Fluoro-4-(hydroxymethyl)phenyl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione is an organic compound with the molecular formula C12H12FNO3 and a molecular weight of 237.23 g/mol This compound is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a piperidinedione core structure
Vorbereitungsmethoden
The synthesis of 3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-(hydroxymethyl)benzaldehyde with piperidine-2,6-dione under specific reaction conditions. The reaction typically requires a suitable solvent, such as methanol or ethanol, and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carbonyl groups in the piperidinedione core can be reduced to hydroxyl groups using reducing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbonyl groups results in a dihydroxy derivative .
Wissenschaftliche Forschungsanwendungen
3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity . The piperidinedione core structure provides stability and enhances the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione can be compared with other similar compounds, such as:
3-fluoro-4-(hydroxymethyl)benzonitrile: This compound has a similar fluorine and hydroxymethyl substitution pattern but differs in the core structure.
3-fluoro-4-(hydroxymethyl)phenylboronic acid: This compound contains a boronic acid group instead of the piperidinedione core.
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: This compound has a different core structure but shares the presence of a fluorine atom.
The uniqueness of 3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H12FNO3 |
|---|---|
Molekulargewicht |
237.23 g/mol |
IUPAC-Name |
3-[3-fluoro-4-(hydroxymethyl)phenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H12FNO3/c13-10-5-7(1-2-8(10)6-15)9-3-4-11(16)14-12(9)17/h1-2,5,9,15H,3-4,6H2,(H,14,16,17) |
InChI-Schlüssel |
JCEDGPUXKKTKDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1C2=CC(=C(C=C2)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13920373.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B13920375.png)
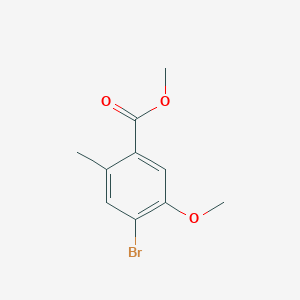

![3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13920392.png)
![Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B13920397.png)
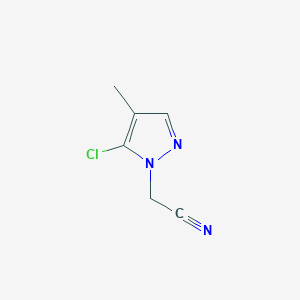
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid](/img/structure/B13920404.png)
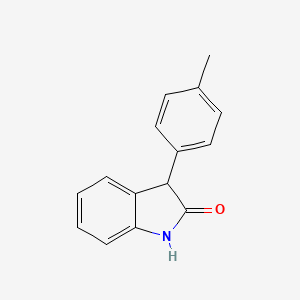
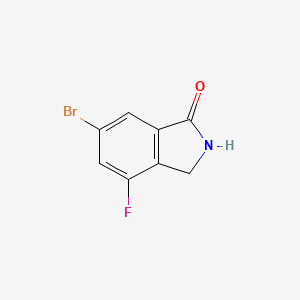
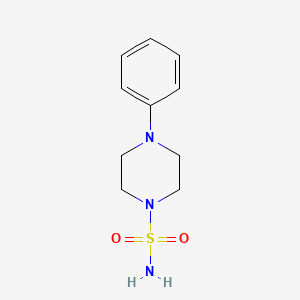
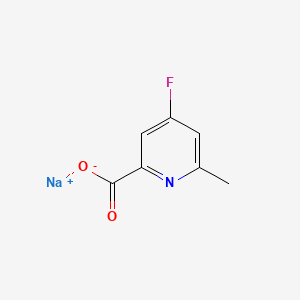
![methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13920432.png)
